1-benzyl-3-(Trifluoromethyl)piperidin-4-amine
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Overview
Description
1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine is a chemical compound with the molecular formula C13H17F3N2 It is a piperidine derivative characterized by the presence of a trifluoromethyl group and a benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: CF3I, K2CO3, reflux conditions
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperidines and benzyl derivatives
Scientific Research Applications
1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
- 1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
- 4-(Trifluoromethyl)benzylamine
- 1-Benzylpiperidin-4-amine
Comparison: 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine is unique due to the presence of both a benzyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. The trifluoromethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H17F3N2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-benzyl-3-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-9-18(7-6-12(11)17)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2 |
InChI Key |
LVXYOAXXSAFLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1N)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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